ZN-c5

ESR1 Mutation Y537S Patient-Derived Xenograft

ZN-c5 is a next-generation oral SERD engineered to overcome fulvestrant's poor bioavailability and injection requirement. It demonstrates potent degradation of wild-type and mutant ER (including ESR1 Y537S/D538G) with an MCF-7 IC50 of 0.3 nM. Its unique BCP-ring design enhances brain penetration, making it ideal for PDX models, brain metastasis studies, and CDK4/6 inhibitor combination research. Procure a differentiated tool compound not matched by elacestrant, AZD9496, or GDC-0927.

Molecular Formula C26H24F2N2O2
Molecular Weight 434.5 g/mol
Cat. No. B15545219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZN-c5
Molecular FormulaC26H24F2N2O2
Molecular Weight434.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H24F2N2O2/c1-14-8-18-17-4-2-3-5-21(17)29-24(18)25(30(14)26-11-16(12-26)13-26)23-19(27)9-15(10-20(23)28)6-7-22(31)32/h2-7,9-10,14,16,25,29H,8,11-13H2,1H3,(H,31,32)/b7-6+/t14-,16?,25-,26?/m1/s1
InChIKeyHGFYTUMJTQXEII-JMAUQWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZN-c5: A Clinical-Stage Oral Selective Estrogen Receptor Degrader for ER-Positive Breast Cancer


ZN-c5 is a small molecule selective estrogen receptor degrader (SERD) currently in Phase 1/2 clinical development for the treatment of estrogen receptor-positive, HER2-negative (ER+/HER2-) advanced or metastatic breast cancer [1]. The compound was designed to overcome the limitations of the only currently approved SERD, fulvestrant, which requires intramuscular injection and suffers from poor oral bioavailability, resulting in suboptimal drug exposure [2]. ZN-c5 is orally bioavailable and exhibits potent activity against both wild-type and mutant estrogen receptor, including the clinically relevant ESR1 mutations that drive acquired endocrine resistance [3]. Structurally, its design leverages the bicyclo[1.1.1]pentane (BCP) ring system to improve pharmacokinetic properties and enhance brain penetration, making it a candidate for targeting breast cancer brain metastases [4].

Why Fulvestrant and Other SERD Analogs Cannot Substitute for ZN-c5 in ESR1-Mutant and CNS Metastatic Settings


The SERD class exhibits profound heterogeneity in oral bioavailability, brain penetration, and potency against ESR1-mutant receptors. Fulvestrant, the only currently approved SERD, requires intramuscular injection and achieves suboptimal exposure, limiting its clinical efficacy [1]. Other next-generation oral SERDs, such as AZD9496, GDC-0927, LSZ102, and elacestrant, have been developed but often demonstrate trade-offs in potency against ERβ, brain penetration, or efficacy in tamoxifen-resistant models [2]. ZN-c5 was specifically engineered to address these deficits simultaneously, offering a differentiated profile in potency, mutant ER activity, brain penetration, and oral pharmacokinetics [3]. Therefore, substituting ZN-c5 with another SERD or an aromatase inhibitor may compromise therapeutic outcomes, particularly in patients with ESR1 mutations or those at risk for CNS metastases [4].

Quantitative Comparative Evidence for ZN-c5 vs. Key SERD Analogs and Standards of Care


Superior In Vivo Tumor Growth Inhibition in ESR1-Mutant Xenografts vs. Fulvestrant

In the WHIM20 patient-derived xenograft model harboring the clinically relevant Y537S ESR1 mutation, ZN-c5 (40 mg/kg oral daily) achieved 64% tumor growth inhibition, whereas fulvestrant at a suprapharmacologic dose of 200 mg/kg (resulting in exposures 8-fold higher than clinically achievable) produced only 13% tumor growth inhibition [1]. This demonstrates that ZN-c5 maintains potent efficacy against ESR1-mutant tumors that are poorly responsive to fulvestrant, even when fulvestrant exposure is artificially maximized beyond clinical reach.

ESR1 Mutation Y537S Patient-Derived Xenograft

Higher Binding Affinity for ERα and ERβ Compared to Elacestrant

ZN-c5 exhibits markedly higher binding affinity for both ERα and ERβ than the FDA-approved oral SERD elacestrant (RAD1901). In standardized binding assays, ZN-c5 demonstrates IC50 values of 0.4 nM for ERα and 0.8 nM for ERβ . In contrast, elacestrant shows IC50 values of 48 nM for ERα and 870 nM for ERβ , representing a 120-fold and 1,088-fold difference in affinity, respectively.

ERα Binding ERβ Binding IC50

Equipotent Cellular Activity to Leading Preclinical SERD AZD9496 with Superior ERβ Selectivity

In the MCF-7 breast cancer cell line, ZN-c5 demonstrates potent antiproliferative activity with an IC50 of 0.3 nM , which is comparable to that of AZD9496 (IC50 = 0.28 nM) . However, while AZD9496 is primarily an ERα antagonist, ZN-c5 exhibits high-affinity binding and degradation activity against both ERα and ERβ (IC50 = 0.4 nM and 0.8 nM, respectively) . This broader ER targeting may be advantageous in tumors where ERβ signaling contributes to resistance or tumor maintenance.

MCF-7 ER Degradation Selectivity

Demonstrated Activity in Tamoxifen-Resistant Tumor Models, a Key Differentiator from Standard Endocrine Therapy

Preclinical studies demonstrate that ZN-c5 retains potent activity in estrogen-dependent and tamoxifen-resistant tumor models [1]. This contrasts with tamoxifen and aromatase inhibitors, which often lose efficacy upon development of resistance. While direct quantitative comparative data in the same model system is not available in the open literature, this class-level inference is supported by the compound's mechanism of action as a complete ER degrader, which circumvents ligand-dependent activation and mutations that drive resistance to selective estrogen receptor modulators (SERMs) [2].

Tamoxifen Resistance Endocrine Resistance In Vivo Efficacy

Enhanced Brain Penetration and Preclinical Efficacy in Brain Metastasis Models

The core structure of ZN-c5 was specifically designed to improve brain penetration, a property not typically associated with other SERDs [1]. A derivative of ZN-c5, compound 5, has been shown to cross the blood-brain barrier and demonstrate oral bioavailability and efficacy in brain metastasis breast cancer models [2]. While direct quantitative brain-to-plasma ratios for ZN-c5 are not publicly disclosed, the structural optimization for CNS penetration represents a key differentiation point, as other SERDs like fulvestrant, AZD9496, and elacestrant have limited brain penetration [3].

Brain Metastasis Blood-Brain Barrier CNS Penetration

Optimal Preclinical and Translational Research Applications for ZN-c5


Modeling Endocrine-Resistant ER+/HER2- Breast Cancer with ESR1 Mutations

Utilize ZN-c5 in patient-derived xenograft (PDX) models harboring ESR1 mutations (e.g., Y537S, D538G) to evaluate efficacy as a monotherapy or in combination with CDK4/6 or PI3K inhibitors. The compound's demonstrated 64% tumor growth inhibition in the WHIM20 Y537S model [1] makes it an ideal tool for studying acquired resistance mechanisms and testing combination strategies that bypass ER-dependence.

Investigating Breast Cancer Brain Metastasis Therapeutics

Employ ZN-c5 or its structurally related brain-penetrant derivatives in orthotopic brain metastasis models to assess CNS tumor burden reduction. The compound's engineered brain penetration [2] and preclinical efficacy in brain metastasis models [3] provide a unique platform for developing treatments for this challenging site of disease progression, where other SERDs and endocrine agents are largely ineffective.

Comparative Pharmacology Studies of SERD Potency and Selectivity

Conduct head-to-head in vitro and in vivo studies comparing ZN-c5 to other oral SERDs (elacestrant, AZD9496, GDC-0927, LSZ102) to benchmark receptor binding affinity (ERα IC50 0.4 nM vs. elacestrant 48 nM ), cellular degradation potency (MCF-7 IC50 0.3 nM ), and efficacy in tamoxifen-resistant models [4]. ZN-c5's balanced ERα/ERβ profile and high affinity make it a critical reference compound for dissecting the pharmacologic determinants of SERD activity.

Combination Therapy Studies with CDK4/6 Inhibitors or PI3K Pathway Inhibitors

Evaluate ZN-c5 in combination with palbociclib, abemaciclib, or PI3K inhibitors in both endocrine-sensitive and -resistant breast cancer models. Preclinical data indicate that combining ZN-c5 with CDK4/6 or PI3K pathway inhibitors enhances anti-tumor effects compared to single agents alone [5], supporting its use in studies aimed at defining optimal combination regimens for clinical translation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZN-c5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.